molecular formula C14H17NO3 B8501714 2-Methylpropyl 7-methoxy-1H-indole-2-carboxylate CAS No. 84638-91-5

2-Methylpropyl 7-methoxy-1H-indole-2-carboxylate

Cat. No. B8501714
CAS RN: 84638-91-5
M. Wt: 247.29 g/mol
InChI Key: GBPCJHMDQYTRED-UHFFFAOYSA-N
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Patent
US04835175

Procedure details

Under the conditions of Example 8(A), 8 g of 7-methoxyindole-2-carboxylic acid is converted into the acid chloride and the latter is reacted with isobutanol. After working up of the reaction product and recrystallization from petroleum ether, 6.2 g of 7-methoxyindole-2-carboxylic acid isobutyl ester is obtained, mp 100°-101° C.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8]2>C(O)C(C)C>[CH2:6]([O:13][C:12]([C:9]1[NH:10][C:11]2[C:7]([CH:8]=1)=[CH:6][CH:5]=[CH:4][C:3]=2[O:2][CH3:1])=[O:14])[CH:7]([CH3:11])[CH3:8]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COC=1C=CC=C2C=C(NC12)C(=O)O
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After working up of the reaction product and recrystallization from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC(=O)C=1NC2=C(C=CC=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 119.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.